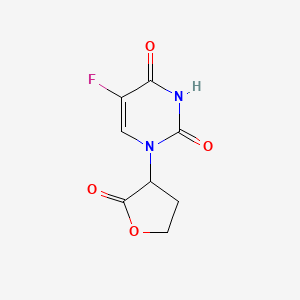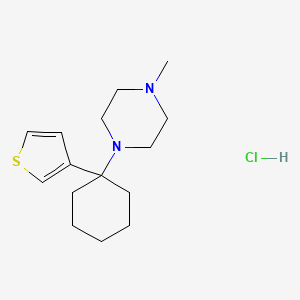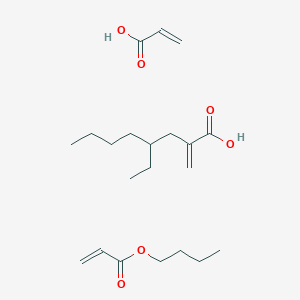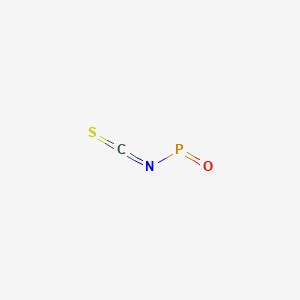
Phosphorosoimino(sulfanylidene)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorosoimino(sulfanylidene)methane is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms bonded to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorosoimino(sulfanylidene)methane can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, such as air oxygen, to form the desired compound. The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of cost-effective and scalable processes is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorosoimino(sulfanylidene)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The sulfur and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, thiols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Phosphorosoimino(sulfanylidene)methane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable intermediate in various chemical transformations.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: this compound and its derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them promising leads in drug discovery.
Wirkmechanismus
The mechanism of action of phosphorosoimino(sulfanylidene)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorosoimino(sulfanylidene)methane is similar to other sulfur-nitrogen bond-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar reactivity and applications in various fields .
Uniqueness
What sets this compound apart is its unique combination of sulfur and nitrogen atoms bonded to a central carbon atom. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24389-20-6 |
|---|---|
Molekularformel |
CNOPS |
Molekulargewicht |
105.06 g/mol |
IUPAC-Name |
phosphorosoimino(sulfanylidene)methane |
InChI |
InChI=1S/CNOPS/c3-4-2-1-5 |
InChI-Schlüssel |
SZWFGQJSXDSTCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NP=O)=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




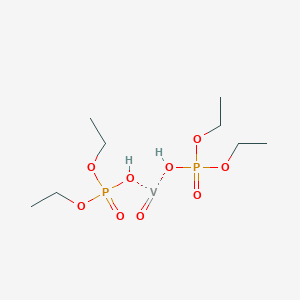

![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
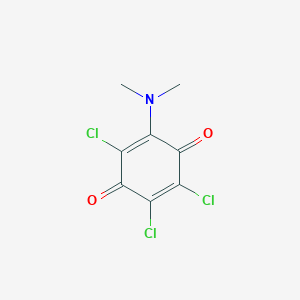

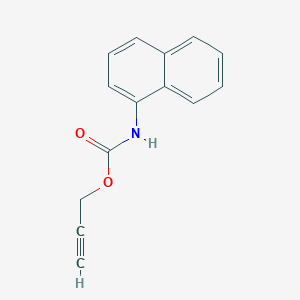

![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
